2-(3-Nitrophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 3-[(3-chloro-4-methylphenyl)carbamoyl]propanoate is a complex organic compound that features both nitro and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-[(3-chloro-4-methylphenyl)carbamoyl]propanoate typically involves multiple steps. One common method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in the presence of acetic acid as a solvent . This reaction yields the bis amide compound in good purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 3-[(3-chloro-4-methylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 3-[(3-chloro-4-methylphenyl)carbamoyl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-[(3-chloro-4-methylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. The nitro and carbamoyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 3-[(3-chloro-4-methylphenyl)carbamoyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C19H17ClN2O6 |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(3-chloro-4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H17ClN2O6/c1-12-5-6-14(10-16(12)20)21-18(24)7-8-19(25)28-11-17(23)13-3-2-4-15(9-13)22(26)27/h2-6,9-10H,7-8,11H2,1H3,(H,21,24) |
InChI Key |
DZKLAQAKMQOPPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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